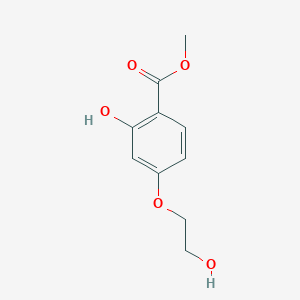

Methyl 4-(2-hydroxyethoxy)salicylate

Description

Contextualization within Modern Salicylate (B1505791) Chemistry Research

The field of salicylate chemistry has experienced a significant surge in interest over the past two decades. bumipublikasinusantara.idresearchgate.netbumipublikasinusantara.id Research has evolved from foundational studies on the synthesis and physicochemical properties of salicylic (B10762653) acid and its derivatives to a more concentrated effort on identifying their biological properties. bumipublikasinusantara.id This shift highlights a broader trend in chemical sciences toward designing molecules with specific functionalities and potential applications. The exploration of novel salicylate esters, such as Methyl 4-(2-hydroxyethoxy)salicylate, is a direct result of this trend, as researchers aim to understand how structural modifications can lead to new chemical entities with tailored characteristics. researchgate.netresearcher.life The continuous synthesis of new compounds and the investigation of their properties underscore the dynamic nature of this research area. researchgate.net

Significance of Functional Group Modifications in Salicylate Derivatives

The modification of the basic salicylic acid structure is a cornerstone of modern medicinal and materials chemistry. Altering the functional groups on the salicylate scaffold can profoundly impact the molecule's electronic, steric, and lipophilic properties. researchgate.net These changes, in turn, influence the compound's chemical reactivity, solubility, and interactions with other molecules. For instance, amidation of the carboxylic group or substitution at the 5-position has been shown to enhance the biological activity of salicylic acid derivatives in certain contexts. nih.gov

Scope and Academic Relevance of the Compound in Chemical Sciences

This compound holds academic relevance primarily as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules. It is commercially available as a high-purity reagent for laboratory and research use. cymitquimica.comcenmed.com Its structure is of interest to researchers as it combines the core chemical features of a salicylate ester with the increased polarity conferred by the hydroxyethoxy side chain. This makes it a useful model compound for studying structure-property relationships. The compound is categorized under several chemical classes, including alcohols, esters, ethers, and phenols, indicating its versatility as a chemical intermediate. cymitquimica.com Research involving this and similar compounds contributes to a deeper understanding of how targeted functionalization can fine-tune the chemical and physical characteristics of aromatic compounds.

Chemical and Physical Properties of this compound

The following table summarizes key properties of the compound, compiled from chemical supplier and database information.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-hydroxy-4-(2-hydroxyethoxy)benzoate | |

| Synonyms | 4-(2-Hydroxyethoxy)salicylic Acid Methyl Ester, Methyl 2-Hydroxy-4-(2-hydroxyethoxy)benzoate, 2-Hydroxy-4-(2-hydroxyethoxy)benzoic Acid Methyl Ester | cymitquimica.comchemicalbook.com |

| Molecular Formula | C₁₀H₁₂O₅ | cymitquimica.comscbt.com |

| Molecular Weight | 212.20 g/mol | cymitquimica.comchemicalbook.comscbt.com |

| Appearance | White to Light yellow to Light orange powder to crystal | cymitquimica.com |

| Melting Point | 85 °C | chemicalbook.comlabproinc.com |

| Purity | >98.0% (GC) | cymitquimica.com |

| CAS Number | 129249-88-3 | |

| InChI Key | MSVWMHXBXJHRNN-UHFFFAOYSA-N | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-4-(2-hydroxyethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-14-10(13)8-3-2-7(6-9(8)12)15-5-4-11/h2-3,6,11-12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVWMHXBXJHRNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)OCCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes to Methyl 4-(2-hydroxyethoxy)salicylate

The creation of this compound can be approached through several strategic routes, primarily involving the formation of an ester and an ether bond. The sequence of these reactions—esterification followed by etherification, or vice versa—and the choice of starting materials are critical to achieving a high yield and purity of the final product.

Esterification Reactions and Optimizations

The conversion of a carboxylic acid to an ester is a cornerstone of this synthesis. The most common method is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. uomustansiriyah.edu.iqresearchgate.net In the context of this compound, this involves reacting the carboxylic acid group of a salicylic (B10762653) acid precursor with methanol (B129727).

The reaction is an equilibrium process, and specific measures must be taken to drive it towards the formation of the ester product. uomustansiriyah.edu.iq A key optimization strategy is the use of a large excess of one of the reactants, typically the less expensive one, which is methanol in this case. uomustansiriyah.edu.iq Another method to shift the equilibrium is the removal of water as it is formed.

Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are typically employed as catalysts to accelerate the reaction, which would otherwise proceed very slowly at room temperature. sydney.edu.auyoutube.com Heating the reaction mixture also increases the rate at which equilibrium is achieved. sydney.edu.au

Table 1: Optimization Parameters for Fischer-Speier Esterification

| Parameter | Strategy | Rationale |

| Reactant Concentration | Use of excess methanol | Shifts equilibrium towards product formation (Le Chatelier's Principle). uomustansiriyah.edu.iq |

| Catalyst | Addition of a strong acid (e.g., H₂SO₄) | Lowers the activation energy by protonating the carbonyl group, making it more electrophilic. researchgate.net |

| Temperature | Heating the reaction mixture (reflux) | Increases the reaction rate to reach equilibrium faster. sydney.edu.au |

| Product Isolation | Removal of water | Drives the equilibrium towards the ester product. |

Etherification and Alkylation Strategies for Hydroxyethoxy Moiety Incorporation

The introduction of the 2-hydroxyethoxy group (–OCH₂CH₂OH) at the 4-position of the salicylate (B1505791) ring is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. masterorganicchemistry.com This strategy involves the reaction of a phenoxide ion with an alkyl halide.

The synthesis can be designed in two ways:

Starting with Methyl 4-hydroxysalicylate: The phenolic hydroxyl group at the 4-position is deprotonated using a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then attacks an electrophilic reagent like 2-chloroethanol (B45725) or ethylene (B1197577) oxide in an Sₙ2 reaction to form the ether linkage. Careful selection of the alkylating agent is crucial to avoid unwanted side reactions. libretexts.org

Starting with a protected salicylic acid: To avoid competing reactions at the carboxylic acid or phenolic hydroxyl group at the 2-position, protection strategies may be employed.

The Williamson ether synthesis is highly effective for primary alkyl halides, such as 2-chloroethanol, as they are less prone to undergoing elimination reactions, which can be a competing pathway with secondary and tertiary alkyl halides. masterorganicchemistry.comlibretexts.org

Precursor Chemistry and Derivative Synthesis (e.g., from 4-(2-hydroxyethoxy)salicylic acid)

An alternative and often preferred synthetic route involves the preparation of the key precursor, 4-(2-hydroxyethoxy)salicylic acid, followed by its esterification. This approach can offer better control over the final product's purity.

The synthesis would proceed as follows:

Etherification of 4-Hydroxysalicylic Acid: The starting material, 4-hydroxysalicylic acid, is treated with a base to deprotonate the more acidic phenolic hydroxyl group at the 4-position. This is followed by alkylation with a reagent like 2-chloroethanol to yield 4-(2-hydroxyethoxy)salicylic acid.

Esterification of the Precursor: The resulting 4-(2-hydroxyethoxy)salicylic acid is then subjected to Fischer-Speier esterification with methanol and an acid catalyst to form the final product, this compound. uomustansiriyah.edu.iq

This stepwise approach allows for the purification of the intermediate acid, potentially leading to a cleaner final esterification reaction.

Table 2: Key Precursors in the Synthesis of this compound

| Precursor Compound | Role in Synthesis | Subsequent Reaction |

| 4-Hydroxysalicylic Acid | Starting material for etherification | Williamson Ether Synthesis |

| Methyl 4-hydroxysalicylate | Starting material for etherification | Williamson Ether Synthesis |

| 4-(2-hydroxyethoxy)salicylic acid | Intermediate precursor | Fischer-Speier Esterification |

| Methanol | Reactant | Fischer-Speier Esterification |

| 2-Chloroethanol | Alkylating agent | Williamson Ether Synthesis |

Mechanistic Investigations of Synthesis Reactions

Understanding the underlying mechanisms of the esterification and etherification reactions is fundamental to optimizing the synthesis of this compound.

Acid-Catalyzed Esterification Mechanisms

The Fischer-Speier esterification of a salicylic acid derivative with methanol proceeds through a well-established multi-step mechanism:

Protonation of the Carbonyl Oxygen: The acid catalyst (H₃O⁺) donates a proton to the carbonyl oxygen of the carboxylic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. uomustansiriyah.edu.iq

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the part that was the methanol molecule) to one of the hydroxyl groups. This converts one of the hydroxyls into a –OH₂⁺ group, which is an excellent leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another methanol molecule) to regenerate the acid catalyst and yield the final ester product.

Nucleophilic Substitution and Coupling Reactions for Ether Formation

The formation of the ether linkage via the Williamson synthesis is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. masterorganicchemistry.com

The mechanism involves two key steps:

Formation of the Alkoxide/Phenoxide: The phenolic hydroxyl group on the salicylate ring is deprotonated by a strong base (like NaH) or a moderately strong base (like K₂CO₃ or NaOH). This creates a negatively charged phenoxide ion, which is a potent nucleophile.

Sₙ2 Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide (e.g., 2-chloroethanol). The attack occurs from the backside relative to the leaving group (the chloride ion). masterorganicchemistry.com A new carbon-oxygen bond is formed simultaneously as the carbon-halogen bond is broken, resulting in the formation of the ether and a halide salt as a byproduct. chemistrysteps.com

For an Sₙ2 reaction to be efficient, the electrophilic carbon on the alkylating agent should be sterically unhindered, which is why primary halides like 2-chloroethanol are ideal for this synthesis. libretexts.org

Industrial Scale-Up Considerations in Process Chemistry Research

The successful transition of a chemical synthesis from a laboratory setting to an industrial scale is a complex undertaking that requires meticulous planning and a deep understanding of process chemistry principles. While specific industrial scale-up data for this compound is not extensively detailed in publicly available literature, a robust framework for its industrial production can be extrapolated from established methodologies for analogous compounds, such as Methyl Salicylate, and general principles of process chemistry. The synthesis of this compound likely proceeds via a two-step process: an initial esterification of a salicylic acid derivative followed by an etherification reaction.

A plausible and commonly utilized route for the synthesis of this compound involves the esterification of 4-hydroxysalicylic acid with methanol to produce methyl 4-hydroxysalicylate. This intermediate is then subjected to a Williamson ether synthesis with 2-chloroethanol to yield the final product.

Step 1: Esterification of 4-Hydroxysalicylic Acid

The initial step involves the reaction of 4-hydroxysalicylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. This is a classic Fischer esterification reaction.

Reaction Scheme: 4-Hydroxysalicylic Acid + Methanol ⇌ Methyl 4-hydroxysalicylate + Water

Step 2: Williamson Ether Synthesis

The subsequent step is the etherification of the phenolic hydroxyl group of methyl 4-hydroxysalicylate with a suitable reagent like 2-chloroethanol in the presence of a base.

Reaction Scheme: Methyl 4-hydroxysalicylate + 2-Chloroethanol + Base → this compound + Salt + Water

When scaling up these reactions, several critical parameters must be considered to ensure safety, efficiency, and cost-effectiveness.

Key Industrial Scale-Up Considerations:

Reactor Design and Material of Construction: For the acid-catalyzed esterification, glass-lined or stainless steel reactors are typically employed to withstand the corrosive nature of the acid catalyst at elevated temperatures. The reactor should be equipped with efficient agitation to ensure proper mixing of the reactants and uniform heat distribution. For the Williamson ether synthesis, a reactor capable of handling potentially corrosive and basic conditions is necessary.

Heat Transfer and Temperature Control: Both esterification and etherification reactions are often exothermic. Effective heat removal is crucial to prevent thermal runaways and maintain optimal reaction temperatures. Industrial reactors utilize jackets or internal cooling coils through which a heat transfer fluid is circulated. Precise temperature control is essential for maximizing yield and minimizing the formation of byproducts.

Reagent Addition and Stoichiometry: In a large-scale setting, the controlled addition of reagents is critical. For instance, the slow addition of the acid catalyst in the esterification step helps to manage the initial exotherm. In the etherification step, the controlled addition of the alkylating agent is important to prevent side reactions. Optimizing the stoichiometry of the reactants is also a key aspect of process development to maximize the conversion of the limiting reagent and minimize waste.

Solvent Selection and Recovery: The choice of solvent is dictated by factors such as reactant and product solubility, reaction temperature, and ease of recovery. For the Williamson ether synthesis, polar aprotic solvents are often preferred. An efficient solvent recovery system, such as distillation, is an economic and environmental necessity on an industrial scale.

Work-up and Purification: Post-reaction work-up on an industrial scale must be robust and scalable. This typically involves neutralization, phase separations, and extraction. The final purification of this compound would likely be achieved through crystallization or distillation under reduced pressure to obtain a product of high purity. The choice of crystallization solvent and the cooling profile are critical parameters that need to be optimized.

Process Safety and Environmental Considerations: A thorough hazard and operability (HAZOP) study is essential before any scale-up. This involves identifying potential safety hazards, such as runaway reactions, and implementing appropriate control measures. From an environmental perspective, minimizing waste, recycling solvents, and treating effluent are integral parts of a green and sustainable industrial process.

Detailed Research Findings and Data Tables

While specific research findings on the industrial scale-up of this compound are limited, data from analogous industrial processes for salicylates can provide valuable insights. The following tables present hypothetical yet realistic data based on established chemical engineering principles for the scale-up of similar processes.

Table 1: Comparison of Laboratory vs. Industrial Scale Esterification Parameters

| Parameter | Laboratory Scale (1 L flask) | Industrial Scale (5000 L Reactor) |

|---|---|---|

| Reactants | 4-Hydroxysalicylic Acid, Methanol | 4-Hydroxysalicylic Acid, Methanol |

| Catalyst | Sulfuric Acid | Sulfuric Acid |

| Temperature | 65-70 °C | 80-90 °C |

| Reaction Time | 4-6 hours | 8-12 hours |

| Agitation | Magnetic Stirrer | Impeller Agitator |

| Heat Control | Heating Mantle | Jacketed Vessel with Cooling Fluid |

| Yield | ~85-90% | ~90-95% |

Table 2: Key Process Parameters for Williamson Ether Synthesis Scale-Up

| Parameter | Consideration | Typical Industrial Practice |

|---|---|---|

| Base | Strength, Solubility, Cost | Sodium Hydroxide, Potassium Carbonate |

| Solvent | Polarity, Boiling Point, Recovery | Acetone, Dimethylformamide (DMF) |

| Temperature | Reaction Rate vs. Side Reactions | 60-100 °C |

| Pressure | Atmospheric or slight positive pressure | Atmospheric |

| Purification | Purity Requirements | Crystallization from a suitable solvent system |

The successful industrial-scale synthesis of this compound hinges on a multidisciplinary approach that integrates synthetic chemistry with chemical engineering principles. Careful consideration of the factors outlined above is paramount to developing a safe, efficient, and economically viable manufacturing process.

Chemical Reactivity and Transformation Studies

Oxidation Reactions of the Hydroxyl Group

The Methyl 4-(2-hydroxyethoxy)salicylate molecule contains two hydroxyl groups susceptible to oxidation: a phenolic hydroxyl group directly attached to the aromatic ring and a primary alcohol at the terminus of the ether side chain. The reactivity of each depends significantly on the choice of oxidizing agent.

Oxidation of the Primary Alcohol: The primary alcohol on the 2-hydroxyethoxy group can be selectively oxidized to either an aldehyde or a carboxylic acid under controlled conditions.

To Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium chlorochromate (PCC), Collins reagent (CrO₃·2C₅H₅N), and Dess-Martin periodinane (DMP) are effective for this transformation. vedantu.comchemistryviews.orglibretexts.org These reactions are typically carried out in anhydrous solvents to prevent overoxidation to the carboxylic acid, which proceeds through an aldehyde hydrate (B1144303) intermediate. wikipedia.org

To Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. masterorganicchemistry.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in H₂SO₄/acetone). chemistryviews.orglibretexts.org These reactions are generally robust and proceed in high yield.

Oxidation of the Phenolic Hydroxyl Group: Phenols are generally more resistant to oxidation than primary alcohols. Under mild conditions, they are typically unreactive. However, strong oxidizing agents can force the oxidation of the phenolic group, often leading to the formation of quinone-like structures, though this can also be accompanied by the oxidative degradation of the aromatic ring.

The selective oxidation of the primary alcohol without affecting the phenolic group is the more common and synthetically useful transformation for molecules of this type.

Table 1: Common Reagents for the Oxidation of the Primary Alcohol Moiety

| Oxidizing Agent | Abbreviation | Product | Typical Conditions |

|---|---|---|---|

| Pyridinium chlorochromate | PCC | Aldehyde | Anhydrous CH₂Cl₂ |

| Dess-Martin Periodinane | DMP | Aldehyde | CH₂Cl₂ |

| Potassium permanganate | KMnO₄ | Carboxylic Acid | Basic aqueous solution, heat |

| Jones Reagent (Chromic Acid) | H₂CrO₄ | Carboxylic Acid | Acetone, H₂SO₄ |

Reduction Reactions of the Ester Moiety

The methyl ester group in this compound can be reduced to a primary alcohol, yielding 4-(2-hydroxyethoxy)-2-(hydroxymethyl)phenol. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, sodium borohydride (B1222165) (NaBH₄) is often preferred due to its milder nature and greater chemoselectivity.

Standard conditions for the reduction of esters with sodium borohydride often require modification, as NaBH₄ is typically unreactive towards esters in solvents like ethanol (B145695) or methanol (B129727) alone. ias.ac.in However, its reducing power can be enhanced. A well-established method involves using a sodium borohydride–THF–methanol system. ias.ac.inresearchgate.net In this procedure, the ester is dissolved in tetrahydrofuran (B95107) (THF), and sodium borohydride is added, followed by the dropwise addition of methanol. The reaction is then brought to reflux. This system has been shown to reduce aromatic methyl esters to their corresponding primary alcohols in high yields (70–92%). researchgate.net

A key advantage of this method is its selectivity. Functional groups such as amides, nitriles, and nitro groups are generally not affected under these conditions, making it a valuable tool for the synthesis of complex molecules where multiple functional groups are present. ias.ac.inresearchgate.net The proposed active reducing agent in some methanolic systems is sodium monomethoxyborohydride (NaBH₃OMe). acs.org

Table 2: Conditions for the Reduction of the Aromatic Methyl Ester

| Reducing Agent System | Product | Typical Conditions | Reported Yields (for similar aromatic esters) |

|---|---|---|---|

| Sodium borohydride / THF-Methanol | Primary Alcohol | Reflux, 2-5 hours | 70-92% |

Nucleophilic Substitution Reactions Involving the Hydroxyethoxy Group

The terminal hydroxyl group of the 2-hydroxyethoxy substituent is not a good leaving group for nucleophilic substitution reactions. chemistrysteps.comlibretexts.org To facilitate substitution at this position, the hydroxyl group must first be converted into a better leaving group. This is a common strategy in organic synthesis for the transformation of alcohols. libretexts.org

Common methods include conversion to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), or conversion to an alkyl halide.

Formation of Sulfonate Esters: Alcohols react with sulfonyl chlorides, like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base (e.g., pyridine) to form tosylates or mesylates. chemistrysteps.com These sulfonate groups are excellent leaving groups because their negative charge is stabilized by resonance across the sulfonyl group. Once formed, the tosylated or mesylated intermediate can readily undergo an Sₙ2 reaction with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, I⁻).

Conversion to Alkyl Halides: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the primary alcohol into the corresponding alkyl chloride or alkyl bromide. chemistrysteps.comlibretexts.org These alkyl halides are then suitable substrates for Sₙ2 reactions.

The general two-step sequence for a nucleophilic substitution is as follows:

Activation of the Hydroxyl Group: R-OH + Activating Agent → R-OLG (where LG is a good leaving group like -OTs or -Br)

Nucleophilic Displacement: R-OLG + Nu⁻ → R-Nu + LG⁻

This approach allows for the introduction of a diverse array of functional groups at the terminus of the ether side chain.

Hydrolysis Kinetics and Mechanisms under Varied Conditions

The hydrolysis of the methyl ester moiety in this compound to its corresponding carboxylic acid (salicylic acid derivative) can be catalyzed by either acid or base. The kinetics and mechanism are analogous to those of methyl salicylate (B1505791), though the electronic nature of the 4-(2-hydroxyethoxy) substituent will influence the reaction rate.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. A final proton transfer from the newly formed carboxylic acid to the methoxide ion yields the carboxylate salt and methanol. Studies on methyl salicylate show that the reaction follows second-order kinetics. researchgate.net The presence of the ortho-hydroxyl group in salicylates can lead to unusual hydrolysis behavior, where the rate becomes independent of hydroxide concentration at higher pH values, suggesting intramolecular assistance. nih.govucsb.edu

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group and makes it more electrophilic. A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as the leaving group, and the catalyst (H⁺) is regenerated. This reaction is reversible and is known as Fischer esterification in the reverse direction. The mechanism is typically classified as A-2, involving a bimolecular rate-determining step. jcsp.org.pk

The 4-(2-hydroxyethoxy) group is an electron-donating group (EDG) due to the resonance effect of the ether oxygen. lumenlearning.comstudymind.co.uk This increases the electron density of the aromatic ring. This electronic effect is expected to slightly decrease the rate of nucleophilic attack on the carbonyl carbon during base-catalyzed hydrolysis by making the carbonyl carbon less electrophilic. Conversely, during acid-catalyzed hydrolysis, the electron-donating nature could stabilize the protonated intermediate, potentially influencing the rate.

Analysis of Competing Side Reactions and By-product Formation

The synthesis and subsequent reactions of this compound can be accompanied by the formation of side products. A primary source of by-products arises from the synthesis of the 4-position ether linkage, which is typically formed via a Williamson ether synthesis.

The Williamson ether synthesis involves the reaction of a phenoxide (formed by deprotonating a phenol) with an alkyl halide (in this case, likely 2-chloroethanol (B45725) or a related species). wikipedia.org Two major competing reactions can occur:

C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (particularly at the ortho and para positions). wikipedia.org While O-alkylation is typically the desired pathway to form the ether, C-alkylation can occur, leading to the formation of a carbon-carbon bond between the alkylating agent and the aromatic ring. byjus.compharmaxchange.info The ratio of O- to C-alkylation is highly dependent on reaction conditions such as the solvent, counter-ion, and temperature. Polar aprotic solvents generally favor O-alkylation, whereas protic solvents, which can solvate the phenoxide oxygen through hydrogen bonding, tend to favor C-alkylation. pharmaxchange.infodoubtnut.com

Elimination of the Alkylating Agent: The alkoxide/phenoxide base can induce an E2 elimination reaction with the alkyl halide, especially if the halide is secondary or tertiary. wikipedia.orgbyjus.com With a primary halide like 2-chloroethanol, this is less favored but can still occur, particularly at higher temperatures, leading to the formation of an alkene (vinyl alcohol, which tautomerizes to acetaldehyde) and consumption of the starting materials.

Another potential side reaction, particularly during the esterification step (synthesis of the methyl ester from the carboxylic acid), is the self-condensation of two salicylic (B10762653) acid molecules to form a salicylate ester dimer if conditions are not carefully controlled.

Advanced Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis for Functional Group Confirmation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For Methyl 4-(2-hydroxyethoxy)salicylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the 2-hydroxyethoxy group.

Based on the analysis of the structurally similar methyl 2,4-dihydroxybenzoate, the aromatic protons are expected to appear in the downfield region of the spectrum. farmaceut.orgresearchgate.net The substitution pattern on the benzene (B151609) ring of this compound would lead to a characteristic splitting pattern for the three aromatic protons. The proton at position 3, adjacent to the electron-withdrawing ester group, would likely appear as a doublet. The proton at position 5, situated between the two oxygen-containing substituents, would be expected to show a doublet of doublets. The proton at position 6, ortho to the hydroxyl group, would likely appear as a doublet.

The protons of the methyl ester group (-OCH₃) would typically appear as a sharp singlet in the upfield region of the spectrum. The protons of the 2-hydroxyethoxy group (-OCH₂CH₂OH) would present as two distinct multiplets, each integrating to two protons. The methylene (B1212753) group attached to the phenolic oxygen (-OCH₂-) would be expected to be more downfield than the methylene group bearing the hydroxyl group (-CH₂OH) due to the deshielding effect of the aromatic ring. The hydroxyl proton (-OH) of the ethoxy group and the phenolic hydroxyl proton would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H-3 | Downfield | d |

| Aromatic H-5 | Downfield | dd |

| Aromatic H-6 | Downfield | d |

| -OCH₃ (ester) | Upfield | s |

| -OCH₂- (ethoxy) | Mid-field | t |

| -CH₂OH (ethoxy) | Mid-field | t |

| -OH (phenolic) | Variable | br s |

| -OH (ethoxy) | Variable | br s |

d: doublet, dd: doublet of doublets, s: singlet, t: triplet, br s: broad singlet

Carbon-¹³C NMR Analysis

Carbon-¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to give a distinct signal in the ¹³C NMR spectrum.

Drawing parallels from methyl 2,4-dihydroxybenzoate, the carbon atoms of the aromatic ring will resonate in the downfield region, typically between 100 and 160 ppm. farmaceut.orgresearchgate.net The carbon atom of the carbonyl group in the ester function (-C=O) is expected to be the most downfield signal due to significant deshielding. The carbon atoms of the methyl ester (-OCH₃) and the 2-hydroxyethoxy group (-OCH₂CH₂OH) will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~170 |

| Aromatic C-2 (C-OH) | ~162 |

| Aromatic C-4 (C-O) | ~160 |

| Aromatic C-1 (C-COOCH₃) | ~110 |

| Aromatic C-6 | ~130 |

| Aromatic C-5 | ~108 |

| Aromatic C-3 | ~103 |

| -OCH₂- (ethoxy) | ~70 |

| -CH₂OH (ethoxy) | ~60 |

| -OCH₃ (ester) | ~52 |

Two-Dimensional NMR Techniques for Connectivity Studies

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between atoms in a molecule. sdsu.eduyoutube.com

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, this would confirm the coupling between the aromatic protons and the connectivity within the 2-hydroxyethoxy chain.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional moieties. docbrown.info

Drawing from the spectral data of methyl 2,4-dihydroxybenzoate, a broad absorption band is expected in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. farmaceut.orgresearchgate.net A strong, sharp absorption band around 1700-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages are expected to appear in the fingerprint region, between 1300 and 1000 cm⁻¹. Aromatic C-H stretching vibrations would likely be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethoxy and methyl groups would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected to produce peaks in the 1600-1450 cm⁻¹ region. docbrown.info

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3600-3200 (broad) |

| Aromatic C-H | C-H stretch | >3000 |

| Aliphatic C-H | C-H stretch | <3000 |

| Ester (C=O) | C=O stretch | 1700-1680 |

| Aromatic C=C | C=C stretch | 1600-1450 |

| Ester/Ether (C-O) | C-O stretch | 1300-1000 |

Raman Spectroscopy

The aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum. The C=C stretching modes of the benzene ring would likely give rise to prominent bands. The symmetric stretching of the C-O-C ether linkage might also be more Raman active than its corresponding IR absorption. The C=O stretching of the ester group would also be observable. Raman spectroscopy can be a valuable tool for studying the solid-state forms and polymorphism of pharmaceutical compounds. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular weight: 212.2 g/mol ), MS is crucial for confirming the molecular weight and elucidating its structure through the analysis of fragmentation patterns. Different ionization techniques and instrumental setups can be employed depending on the analytical goal.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique suitable for polar and thermally labile molecules like this compound. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ or an adduct with other cations (e.g., [M+Na]⁺). For the target compound, the protonated molecule would appear at an m/z of approximately 213.2.

Expected Fragmentation Pathways:

Loss of the hydroxyethoxy group: Cleavage of the ether bond could result in the loss of a C₂H₄O moiety, leading to a significant fragment ion.

Loss of the entire side chain: A fragmentation pathway involving the loss of the entire CH₂CH₂OH group.

Ester cleavage: Fragmentation could involve the loss of methanol (B129727) (CH₃OH) or the methoxycarbonyl group (COOCH₃) from the parent molecule.

Analysis of related salicylate (B1505791) compounds using ESI-MS/MS has shown characteristic fragmentation patterns that are instrumental in their identification in complex biological matrices. coresta.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry is a benchmark technique for the separation and identification of volatile and semi-volatile compounds. While this compound has a higher boiling point than simpler salicylates like methyl salicylate, GC-MS can be employed for its trace analysis, potentially requiring a derivatization step to increase its volatility and thermal stability.

In GC-MS, electron ionization (EI) is commonly used, which imparts high energy to the molecule, leading to extensive and reproducible fragmentation. This "fingerprint" mass spectrum is highly valuable for structural confirmation and library matching. The analysis of the closely related compound, methyl salicylate, provides a model for the fragmentation patterns that might be expected. nih.govnist.govdocbrown.info

| m/z Value | Proposed Fragment (Methyl Salicylate) | Structural Formula | Significance |

|---|---|---|---|

| 152 | Molecular Ion [M]⁺ | [C₈H₈O₃]⁺ | Parent molecule |

| 120 | [M - CH₃OH]⁺ | [C₇H₄O₂]⁺ | Loss of methanol from the ester group |

| 92 | [C₆H₄OH]⁺ | [C₆H₅O]⁺ | Phenol (B47542) cation radical after rearrangement |

This table presents fragmentation data for the model compound Methyl Salicylate as identified through GC-MS with electron ionization. nist.govdocbrown.inforesearchgate.net For this compound, analogous fragments corresponding to the loss of methanol and cleavages around the salicylate core would be anticipated, alongside unique fragments from the hydroxyethoxy side chain.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures and Impurity Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for analyzing complex mixtures and profiling impurities. This technique is particularly well-suited for non-volatile compounds like this compound. A high-sensitivity LC-MS/MS method has been developed for detecting methyl salicylate in human plasma, demonstrating the power of this approach. coresta.org

In a typical workflow, an HPLC system separates the target compound from its impurities, which are then ionized (often by ESI) and analyzed by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) mode allows for precise quantification even at very low levels. In an MRM experiment, a specific precursor ion for the analyte is selected and fragmented, and only a specific, characteristic product ion is monitored. This highly selective process minimizes background noise and matrix interference, making it ideal for impurity profiling. coresta.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary chromatographic technique for assessing the purity and performing quantitative analysis of pharmaceutical compounds. Its versatility and precision make it indispensable for quality control.

Method Development for Compound Purity Determination

Developing a robust HPLC method is essential for accurately determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for salicylate analysis. researchgate.net Method development involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time.

Key HPLC Method Parameters:

Stationary Phase: A C8 or C18 column is typically effective for separating salicylates and their related impurities. turkjps.orgekb.eg

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often water with a small percentage of an acid like acetic or phosphoric acid to control pH and improve peak shape) is used. turkjps.orgnih.gov

Elution Mode: Isocratic elution (constant mobile phase composition) is often sufficient for simple purity checks, while gradient elution (changing mobile phase composition) may be required to resolve complex impurity profiles. turkjps.org

Detection: Salicylates possess a strong chromophore, making UV detection a suitable choice. The detection wavelength is typically set at the absorbance maximum, which for methyl salicylate is around 304 nm. researchgate.netturkjps.org

| Parameter | Typical Condition for Salicylate Analysis | Reference |

|---|---|---|

| Column | Lichrosorb C8 or equivalent | researchgate.netturkjps.org |

| Mobile Phase | Methanol:Water (e.g., 65:35 v/v) with 1.0% Acetic Acid | turkjps.org |

| Flow Rate | 1.0 mL/min | turkjps.orgekb.eg |

| Detection | UV at 304 nm | researchgate.netturkjps.org |

| Column Temperature | 30 °C | turkjps.org |

This table summarizes typical starting conditions for developing an HPLC method for salicylate analysis, based on published methods for the related compound, methyl salicylate.

Impurity Profiling and Quantification Strategies

Once an HPLC method is developed and validated, it can be used for impurity profiling and quantification. Potential impurities in this compound could include starting materials, by-products from the synthesis, or degradation products. Two key potential impurities are residual salicylic (B10762653) acid (a common precursor) and 4-hydroxybenzoic acid.

The strategy for profiling and quantification involves:

Separation: The HPLC method must be able to resolve the main compound peak from all potential impurity peaks.

Identification: Impurities can be tentatively identified by comparing their retention times to those of known reference standards. Confirmation is typically achieved using LC-MS.

Quantification: The concentration of each impurity is determined by comparing its peak area to a calibration curve generated from a certified reference standard. For unknown impurities where a standard is not available, their concentration can be estimated using the peak area of the main compound and assuming a relative response factor of one.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) in Complex Mixture Analysis

The analysis of this compound in complex matrices, such as natural product extracts or biological fluids, necessitates the use of powerful analytical methods that combine separation and detection techniques. chemijournal.com Hyphenated techniques, which couple a separation method like gas chromatography (GC) or liquid chromatography (LC) with a detection method like mass spectrometry (MS), are indispensable for this purpose. ijarnd.comsaspublishers.com These approaches provide both the retention time data from the chromatographic separation and the mass-to-charge ratio (m/z) data from the mass spectrometer, allowing for confident identification and quantification of the target analyte even in the presence of interfering substances. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. chemijournal.com For the analysis of this compound, the compound would first need to be vaporized at a high temperature in the GC inlet. The gaseous molecules are then separated based on their boiling points and interactions with the stationary phase of the GC column before entering the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), which involves bombarding the molecule with high-energy electrons. This process forms a positively charged molecular ion ([M]•+) and also induces fragmentation of the molecule into smaller, characteristic charged fragments. chemguide.co.uk The mass analyzer then separates these ions based on their m/z ratio, generating a mass spectrum that serves as a chemical fingerprint for the compound.

The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (C₁₀H₁₂O₅), which is 212.1 g/mol . The fragmentation pattern is predicted to involve characteristic losses of functional groups, providing structural confirmation. Key fragmentation pathways, analogous to those seen for similar compounds like methyl salicylate, would include the loss of the methoxy (B1213986) group (-OCH₃) and cleavage related to the hydroxyethoxy side chain. stackexchange.comdocbrown.info

Detailed Research Findings from GC-MS Analysis

Analysis of compounds structurally similar to this compound reveals predictable fragmentation patterns that are crucial for its identification in complex mixtures. The base peak, which is the most abundant ion, often results from a stable fragment. For salicylates, a prominent fragment ion is typically observed following the loss of the alkoxy group from the ester. docbrown.info

Below is a table of expected key ions and their corresponding fragments for this compound based on established fragmentation principles.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Structural Formula of Fragment | Relative Abundance |

|---|---|---|---|

| 212 | [M]⁺ (Molecular Ion) | [C₁₀H₁₂O₅]⁺ | Low |

| 181 | [M - OCH₃]⁺ | [C₉H₉O₄]⁺ | Moderate |

| 163 | [M - CH₂CH₂OH]⁺ | [C₈H₇O₄]⁺ | Moderate |

| 151 | [M - OCH₂CH₂OH]⁺ | [C₈H₇O₃]⁺ | High |

| 121 | [C₇H₅O₂]⁺ | [HOC₆H₄CO]⁺ | Very High (Base Peak) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and versatile technique that is particularly well-suited for the analysis of less volatile, polar, or thermally labile compounds like this compound. saspublishers.comrsc.org The analysis begins with the separation of the components of a mixture via high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer's ion source.

Unlike GC-MS, LC-MS employs soft ionization techniques, such as electrospray ionization (ESI), which typically protonate or adduct the analyte molecule without causing extensive fragmentation. This results in a mass spectrum where the primary ion observed is the protonated molecule [M+H]⁺ or an adduct, such as the sodium adduct [M+Na]⁺.

For enhanced structural elucidation, tandem mass spectrometry (LC-MS/MS) is often employed. nih.gov In this technique, the parent ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into product ions. This process provides a second layer of structural information, increasing the certainty of identification.

Detailed Research Findings from LC-MS Analysis

In complex mixture analysis, such as identifying metabolites in biological samples or constituents in herbal medicines, LC-MS/MS provides exceptional selectivity and sensitivity. coresta.orgnih.gov For this compound, the protonated molecule [M+H]⁺ would have an m/z of 213. This ion can be selectively isolated and fragmented to produce a characteristic MS/MS spectrum. The fragmentation would likely involve the neutral loss of the hydroxyethoxy group or water, providing clear diagnostic markers for the presence of the compound.

The table below outlines the expected ions that would be monitored in an LC-MS and LC-MS/MS analysis of this compound.

Table 2: Predicted LC-MS and LC-MS/MS Ion Data for this compound

| Analysis Mode | Parent Ion (m/z) | Proposed Fragment/Product Ion(s) (m/z) | Ion Type |

|---|---|---|---|

| LC-MS (Full Scan) | 213.1 | N/A | [M+H]⁺ |

| LC-MS (Full Scan) | 235.1 | N/A | [M+Na]⁺ |

| LC-MS/MS | 213.1 | 151.0 | [M+H - C₂H₄O₂]⁺ |

| LC-MS/MS | 213.1 | 135.0 | [M+H - C₂H₄O₂ - H₂O]⁺ |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry, electronic properties, and spectroscopic signatures of organic molecules like Methyl 4-(2-hydroxyethoxy)salicylate. Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311+G(d,p), to achieve a balance between accuracy and computational cost. chalcogen.roresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

| Bond | Typical Length (Å) |

|---|---|

| C=O (carbonyl) | 1.22 |

| C-O (ester) | 1.35 |

| O-H (hydroxyl) | 0.97 |

| C-C (aromatic) | 1.39 - 1.41 |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.orgresearchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, while the LUMO would be distributed over the carbonyl group and the benzene (B151609) ring.

| Parameter | Description | Chemical Implication |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; ability to accept electrons. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. malayajournal.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are characterized by high electron density and are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the carbonyl, hydroxyl, and ether functional groups. nih.govresearchgate.net

Positive Regions (Blue): These areas have a relative deficiency of electrons and are prone to nucleophilic attack. The hydrogen atoms, particularly the one in the hydroxyl group, are typically associated with positive potential. nih.gov

Neutral Regions (Green): These areas have a near-zero potential and are less reactive. nih.gov

The MEP map provides a clear picture of the molecule's polarity and helps identify sites for intermolecular interactions, such as hydrogen bonding. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. dergipark.org.tr These parameters are calculated using the principles of conceptual DFT.

Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap, hardness measures the resistance of a molecule to changes in its electron distribution. A molecule with a large energy gap is considered "hard," indicating high stability. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability. "Soft" molecules are more reactive. dergipark.org.tr

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. dergipark.org.tr

These descriptors are crucial for comparing the reactivity of different molecules and understanding their reaction mechanisms. researchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. dergipark.org.tr |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability and reactivity. dergipark.org.tr |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -(I + A) / 2 | Propensity to accept electrons. dergipark.org.tr |

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for validation of the computed structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict an IR spectrum. These calculations help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes (e.g., O-H stretch, C=O stretch). chalcogen.roresearchgate.net For salicylates, the C=O stretching vibration is a prominent feature. docbrown.inforesearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these predicted shifts with experimental data is a powerful method for structural elucidation and conformational analysis. chalcogen.rofarmaceut.orgliverpool.ac.uk DFT has been shown to provide satisfactory results for predicting the NMR properties of methyl salicylate, and this accuracy is expected to extend to its derivatives. chalcogen.roresearchgate.net

Molecular Dynamics (MD) Simulations for Solute-Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its behavior in a solution by modeling the explicit interactions between the solute and surrounding solvent molecules.

These simulations can reveal the structure of the solvent shell around the molecule and identify key interactions, such as hydrogen bonds between the molecule's hydroxyl and ether groups and protic solvent molecules like water or methanol (B129727). nih.govnih.gov Understanding these solute-solvent interactions is crucial for predicting solubility, stability, and reactivity in different environments. researchgate.net For instance, simulations can show how salicylate molecules associate at a water-lipid interface or how solvent molecules mediate intramolecular processes. nih.gov

Aggregation Behavior Analysis

Theoretical and computational analyses of the aggregation behavior of this compound are not described in the current body of scientific literature. Studies on the aggregation of other types of salicylates, often in the context of surfactant systems, have been conducted. rsc.org However, these are not directly applicable to the unique structure of this compound. Without specific molecular dynamics simulations or other relevant computational models, the potential for self-aggregation or co-aggregation of this compound remains a subject for future investigation.

Thermodynamic Models for Phase Behavior Prediction (e.g., Wilson, NRTL Models)

The application of thermodynamic models like the Wilson or Non-Random Two-Liquid (NRTL) models to predict the phase behavior of systems containing this compound has not been specifically reported in the reviewed literature. While these models are widely used for predicting phase equilibria in chemical systems, including those with glycols and esters, their parameters are compound-specific and must be determined experimentally or through detailed molecular simulations. e-bookshelf.descielo.brresearchgate.net Such specific data for this compound is not currently available.

Studies on Non-Linear Optical (NLO) Properties

Theoretical and experimental studies focusing on the non-linear optical (NLO) properties of this compound are not available in the public domain. Research into the NLO properties of organic materials, including some functionalized salicylates and other aromatic compounds, has been conducted to explore their potential in photonic and optoelectronic applications. nih.govresearchgate.netrsc.org These studies often involve calculating properties such as polarizability and hyperpolarizability. However, such specific computational or experimental data for this compound has not been published.

The following table summarizes the lack of specific computational data for the target compound across the requested areas of study.

| Computational/Theoretical Study | Availability for this compound |

| Solvent Interaction Modeling | No specific studies found. |

| Aggregation Behavior Analysis | No specific studies found. |

| Thermodynamic Models (Wilson, NRTL) | No specific applications found. |

| Natural Bond Orbital (NBO) Analysis | No specific analysis found. |

| Non-Linear Optical (NLO) Properties | No specific studies found. |

Structure Activity Relationship Studies Chemical and Biochemical Contexts

Influence of the Hydroxyethoxy Group on Molecular Polarity and Hydrogen Bonding

The introduction of a 2-hydroxyethoxy group at the 4-position of the methyl salicylate (B1505791) scaffold significantly alters the molecule's physicochemical properties, particularly its polarity and capacity for hydrogen bonding. Methyl 4-(2-hydroxyethoxy)salicylate possesses multiple functional groups capable of engaging in hydrogen bonds: the phenolic hydroxyl group, the methyl ester group, the ether oxygen, and the terminal hydroxyl group of the ethoxy chain.

This contrasts with the parent compound, methyl salicylate, which has fewer hydrogen bonding sites. The additional hydroxyl and ether groups in the 4-(2-hydroxyethoxy) substituent make the molecule considerably more polar. The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether oxygen acts as a hydrogen bond acceptor. This enhanced capacity for hydrogen bonding increases the molecule's ability to interact with polar solvents and biological macromolecules. nih.govsolubilityofthings.com

Theoretical studies on the salicylate anion have shown that both intramolecular and intermolecular hydrogen bonds are crucial for stabilizing the molecule. nih.gov The intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent carboxylate function is a defining feature of salicylates. mdpi.com The 4-(2-hydroxyethoxy) group adds potential for extensive intermolecular hydrogen bonding networks, which can influence crystal packing, solubility, and interactions with biological targets. The presence of polar functional groups and the ability to form multiple hydrogen bonds are key factors in determining the solvation and stabilization of salicylate structures in different environments. researchgate.netrsc.org

Comparative Analysis of Solubility and Dissolution Behavior with Analogous Salicylates

The structural modifications inherent in this compound directly impact its solubility profile compared to analogous salicylates like methyl salicylate. The principle of "like dissolves like" suggests that the increased polarity from the hydroxyethoxy group will enhance its solubility in polar solvents. solubilityofthings.com

Methyl salicylate is characterized by its limited solubility in water but good solubility in organic solvents such as ethanol (B145695) and methanol (B129727). solubilityofthings.com The addition of the hydrophilic 2-hydroxyethoxy chain, containing both an ether linkage and a hydroxyl group, is expected to increase the aqueous solubility of this compound. This is because these groups can form strong hydrogen bonds with water molecules, facilitating dissolution. Conversely, the increased polarity may slightly decrease its solubility in nonpolar organic solvents compared to less polar analogues.

The table below provides a comparative overview of the physicochemical properties of this compound and related compounds, illustrating the structural impact on these parameters.

| Compound Name | Substituent at 4-Position | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups Influencing Solubility | Expected Aqueous Solubility |

|---|---|---|---|---|---|

| Methyl salicylate | –H | C₈H₈O₃ | 152.15 nih.gov | Phenolic –OH, Methyl ester | Low solubilityofthings.com |

| Methyl 4-methylsalicylate | –CH₃ | C₉H₁₀O₃ | 166.18 | Phenolic –OH, Methyl ester, Methyl (hydrophobic) | Very Low |

| This compound | –OCH₂CH₂OH | C₁₀H₁₂O₅ | 212.20 cymitquimica.com | Phenolic –OH, Methyl ester, Ether, Terminal –OH | Enhanced |

Investigation of Intermolecular Interactions and Self-Assembly (e.g., Clathrate-like structures)

The potential for this compound to engage in complex intermolecular interactions and self-assembly is high due to its array of hydrogen-bonding functional groups. Self-assembly processes are driven by a balance of attractive and repulsive non-covalent interactions, including hydrogen bonding and electrostatic forces. mdpi.comnih.govresearchgate.net The flexible hydroxyethoxy chain, combined with the rigid aromatic core, allows for various packing arrangements in the solid state.

These molecules can form extensive hydrogen-bonded networks, potentially leading to organized supramolecular structures. While specific studies on clathrate formation by this compound are not prevalent, the principles of host-guest chemistry suggest its potential. Clathrates are inclusion compounds where a "host" lattice traps "guest" molecules. wikipedia.org The self-assembly of this compound could theoretically form a lattice with voids capable of entrapping solvent molecules or other small guests, creating clathrate-like structures. The formation of such structures is dependent on the interplay between intra- and intermolecular interactions during crystallization or assembly. nih.gov

Exploration of Biochemical Interactions and Enzyme Activity Modulation (e.g., cyclooxygenase enzymes)

Salicylates are well-known for their pharmacological effects, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis. researchgate.netblogspot.com COX enzymes exist in two primary isoforms, COX-1 and COX-2. While aspirin (B1665792) (acetylsalicylic acid) irreversibly inhibits COX enzymes through acetylation, other salicylates like sodium salicylate exhibit different mechanisms of action. researchgate.netnih.gov

The activity of this compound against COX enzymes would be influenced by its structural features. The substitution at the 4-position of the salicylate ring is known to affect inhibitory potency. For example, studies on 4-trifluoromethyl derivatives of salicylate showed that they could inhibit COX-2 mediated prostaglandin production and, in some cases, also inhibit the expression of the COX-2 enzyme itself. nih.gov This suggests that modifications at this position are critical for determining the interaction with the enzyme's active site.

The hydroxyethoxy group in this compound could influence its binding to the COX active site through specific hydrogen bonds or by altering the electronic properties of the aromatic ring. It is plausible that this derivative modulates COX activity, but its specific potency and mechanism (i.e., direct inhibition versus inhibition of enzyme expression) would require dedicated enzymatic assays. The parent compound, methyl salicylate, is known to have anti-inflammatory properties, and its derivatives are often explored for enhanced or modified activity. blogspot.commedchemexpress.comnih.gov

Design Principles for Derivatives with Tailored Molecular Properties

The structure of this compound serves as a template for designing new derivatives with fine-tuned properties. Structure-activity relationship (SAR) studies of salicylates provide key principles for such designs. blogspot.comnih.gov

Modulating Solubility and Permeability : The length and nature of the alkoxy chain at the 4-position can be altered to balance hydrophilicity and lipophilicity. Shortening or lengthening the chain, or introducing other functional groups (e.g., amines, amides), would systematically change the molecule's solubility in aqueous and lipid environments, thereby affecting its absorption and distribution characteristics. For instance, esters of salicylic (B10762653) acid with shorter carbon chains can exhibit better skin penetration. blogspot.com

Enhancing Target Affinity : Modifications to the hydroxyethoxy group or the aromatic ring can be designed to optimize interactions with specific biological targets like COX enzymes. Adding electron-withdrawing groups to the phenol (B47542) ring has been shown to increase the analgesic and anti-inflammatory potency of some salicylates. blogspot.com Computational molecular docking can be used to predict how different functional groups might fit into the enzyme's active site and guide the synthesis of more potent inhibitors. nih.gov

Controlling Self-Assembly : By systematically altering the hydrogen bond donor and acceptor sites, the self-assembly behavior can be controlled. This could be used to design materials with specific properties, such as hydrogels for drug delivery, by modulating the intermolecular forces that govern their formation. nih.govresearchgate.net

The following table outlines these design principles.

| Design Principle | Structural Modification Example | Targeted Property | Rationale |

|---|---|---|---|

| Tune Hydrophilicity | Vary length of the O(CH₂)nOH chain | Solubility, Bioavailability | Balances water solubility against membrane permeability. |

| Increase Potency | Add electron-withdrawing group (e.g., -Cl, -CF₃) to the ring | Enzyme Inhibition (e.g., COX-2) | Alters electronic properties of the pharmacophore to enhance binding affinity. blogspot.com |

| Improve Target Specificity | Introduce bulky groups on the side chain | Selective enzyme inhibition | Creates steric hindrance to prevent binding to off-target enzymes with smaller active sites. |

| Control Supramolecular Assembly | Replace terminal -OH with an amide group | Material properties (e.g., hydrogel formation) | Changes the strength and directionality of hydrogen bonds to control self-assembly. researchgate.net |

Applications in Chemical Research and Advanced Materials

Role as a Synthetic Building Block in Organic Chemistry

As a synthetic building block, Methyl 4-(2-hydroxyethoxy)salicylate offers multiple reactive sites for chemists to exploit. The presence of hydroxyl and ester functional groups allows for its incorporation into larger molecular frameworks through esterification, etherification, and other coupling reactions. While specific, widely documented synthetic routes employing this particular molecule are not extensively detailed in publicly available literature, its classification as an organic building block by chemical suppliers underscores its potential for use in the modular assembly of more complex chemical structures.

Utility as an Intermediate in the Preparation of Complex Molecules

The structure of this compound makes it a suitable intermediate for the synthesis of more elaborate molecules. The different functional groups can be selectively modified to introduce new functionalities or to build upon the existing scaffold. For instance, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, while the ester can be hydrolyzed or converted to an amide. Although detailed examples of its application as an intermediate in the synthesis of specific complex molecules are not readily found in peer-reviewed journals, its potential is inferred from its structural features.

Application as a Probe in Biochemical Assays

While some salicylate (B1505791) derivatives have been explored for their biological activities, there is currently a lack of specific, published research detailing the application of this compound as a probe in biochemical assays. The development of fluorescent or biotinylated derivatives of this compound could potentially enable its use in studying biological systems, but such applications have not been reported to date.

Potential in Functional Material Science (e.g., OLED Intermediates)

The field of functional materials, particularly organic light-emitting diodes (OLEDs), often utilizes aromatic compounds with tunable electronic properties. Salicylic (B10762653) acid derivatives, in general, have been investigated for their luminescent properties. However, there is no specific research available that documents the use or potential of this compound as an intermediate or component in the manufacturing of OLEDs or other functional materials. Further research would be necessary to determine if its specific substitution pattern offers any advantages in this domain.

Development of Novel Chemical Reagents and Catalysts

The development of novel reagents and catalysts is a cornerstone of chemical innovation. The functional groups present in this compound could theoretically be modified to create new chemical reagents. For example, the hydroxyl group could be functionalized to create a chiral ligand for asymmetric catalysis. However, at present, there are no published studies that describe the use of this compound in the development of new chemical reagents or catalysts.

Purity, Impurity Profiling, and Analytical Method Validation

Methodological Recommendations for Purity Assessment and Data Validation

The assessment of purity for Methyl 4-(2-hydroxyethoxy)salicylate is most effectively achieved using chromatographic techniques, with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) being the predominant method for salicylic (B10762653) acid and its derivatives. semanticscholar.orgnih.govresearchgate.net This technique offers high specificity and sensitivity for separating the main compound from potential impurities. turkjps.org

Recommended Chromatographic Method: A validated RP-HPLC method coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is recommended. A PDA detector is particularly advantageous as it can provide spectral information, aiding in peak purity analysis and identification. turkjps.org The separation is typically achieved on a C8 or C18 analytical column. researchgate.netekb.eg An isocratic mobile phase, commonly consisting of a methanol-water or acetonitrile-water mixture, provides consistent and reproducible results. turkjps.orgaimspress.com The pH of the mobile phase can be adjusted with acids like acetic acid to ensure sharp peak shapes for acidic analytes. turkjps.org

Data Validation and System Suitability: Before sample analysis, data validation begins with a system suitability test to ensure the chromatographic system is operating correctly. researchgate.net This involves multiple injections of a standard solution to evaluate key parameters. researchgate.net The relative standard deviation (RSD) of the peak area for these replicate injections should be less than 2%, confirming the precision of the system. researchgate.net Other parameters such as peak tailing factor and theoretical plates are also monitored to ensure column efficiency and peak symmetry. turkjps.org

| Parameter | Recommended Condition | Rationale |

| Analytical Method | Reversed-Phase HPLC (RP-HPLC) | High specificity and sensitivity for salicylate (B1505791) derivatives. semanticscholar.orgturkjps.org |

| Stationary Phase (Column) | C8 or C18, 5 µm particle size | Provides excellent separation for moderately polar compounds. researchgate.netekb.eg |

| Mobile Phase | Isocratic mixture of Methanol (B129727)/Water or Acetonitrile (B52724)/Water | Ensures reproducible retention times and simple operation. turkjps.orgaimspress.com |

| Detector | Photodiode Array (PDA) or UV | PDA allows for peak purity analysis and spectral confirmation. turkjps.org |

| Detection Wavelength | ~304 nm | Optimal wavelength for monitoring methyl salicylate and related structures. turkjps.org |

| Flow Rate | 1.0 mL/min | A standard flow rate providing efficient separation within a reasonable time. aimspress.com |

| Column Temperature | 30-35 °C | Maintains stable retention times and improves peak shape. aimspress.com |

Strategies for Impurity Identification and Quantification in Research Samples

Impurities in a research sample of this compound can originate from the synthetic route (starting materials, intermediates, by-products) or from degradation of the compound over time. pharmacompass.com A systematic approach is required for their identification and quantification.

Impurity Identification: The first step involves identifying potential impurities based on the synthesis pathway. For instance, unreacted starting materials such as 4-(2-hydroxyethoxy)salicylic acid and methanol, or related substances like salicylic acid and phenol (B47542), could be present. pharmacompass.com

For unknown impurities, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool. researchgate.net It provides molecular weight data that is critical for elucidating the structures of unknown peaks in the chromatogram. Forced degradation studies are also a key strategy, involving the exposure of this compound to stress conditions such as acid, base, heat, light, and oxidation. turkjps.org This approach helps to identify potential degradation products and demonstrates the stability-indicating nature of the analytical method. turkjps.org

Impurity Quantification: Once identified, impurities are quantified using the validated HPLC method. The method's sensitivity is defined by its Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably detected, and its Limit of Quantitation (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netresearchgate.net For accurate quantification, certified reference standards of the impurities should be used. When standards are not available, quantification can be performed using the area percentage of the main peak or by using the relative response factor of a closely related standard.

| Impurity Type | Potential Compound | Likely Source | Identification Method |

| Process Impurity | Salicylic Acid | Degradation or precursor intermediate. pharmacompass.com | HPLC-UV, comparison with reference standard. |

| Process Impurity | 4-Hydroxybenzoic acid | Intermediate of raw material. pharmacompass.com | HPLC-UV, HPLC-MS. |

| Process Impurity | Phenol | Raw material or degradation product. pharmacompass.com | HPLC-UV, comparison with reference standard. |

| Process Impurity | Dimethyl 4-hydroxyisophthalate | By-product from synthesis. pharmacompass.com | HPLC-MS for structural elucidation. |

| Degradation Product | 2-Hydroxybenzoic acid (Salicylic Acid) | Hydrolysis of the ester group. pharmacompass.com | Forced degradation studies, HPLC-MS. |

Analytical Method Validation for Robustness and Reproducibility in Research